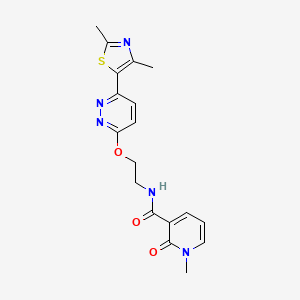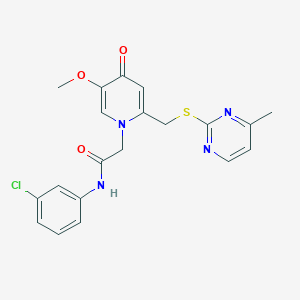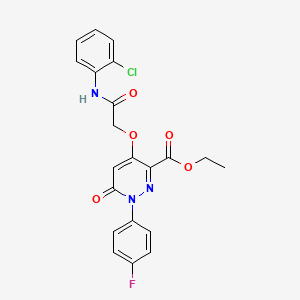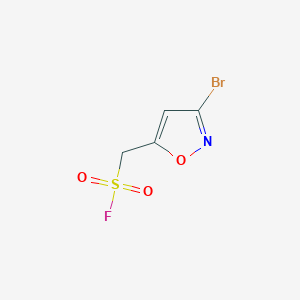![molecular formula C16H22N2O6S B2532454 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2194846-94-9](/img/structure/B2532454.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxazoline, a key component in the compound, has been extensively studied. Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 318.39. It contains an oxazole ring, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
Oxazoline, a key component in the compound, has been used in various chemical reactions. It has been used in reactions involving alkali agents, Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation, and reactions with transition metal catalysts .Scientific Research Applications
Synthesis and Antioxidant Activity
Researchers have developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) through simple and versatile synthetic methodologies. These compounds have been tested for their antioxidant activity, with methyl-substituted bis(oxadiazoles) showing significant potential as antioxidant agents. It was observed that sulfonamide-linked compounds exhibit higher antioxidant activity compared to their sulfone-linked counterparts, highlighting the chemical versatility and potential therapeutic applications of sulfonamide derivatives in managing oxidative stress-related conditions (Padmaja et al., 2014).
Antimicrobial and Antiproliferative Agents
Sulfonamides, known for their role in synthesizing effective antiproliferative agents, have led to the development of N-ethyl-N-methylbenzenesulfonamide derivatives showcasing varied biological activities. These derivatives, including thiazoles and chromene compounds, were synthesized and screened for cytotoxic activity against human cell lines, displaying significant potential as antimicrobial and antiproliferative agents. This research underscores the therapeutic potential of sulfonamide derivatives in treating infectious diseases and cancer (Shimaa M. Abd El-Gilil, 2019).
COX-2 Inhibitory Activity
A series of sulfonamide substituted 1,5-diarylimidazole, possessing alkylthio moiety, were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. This research highlights the potential of sulfonamide derivatives as selective COX-2 inhibitors, which is crucial for developing therapeutic agents that can manage inflammation with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs (Navidpour et al., 2014).
Environmental Degradation of Sulfonamides
A study on the environmental degradation of sulfonamides by Microbacterium sp. strain BR1 revealed a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This mechanism, resulting in the breakdown of sulfonamide antibiotics, provides insights into the biodegradation processes that can mitigate the environmental persistence and potential resistance propagation of these compounds (Ricken et al., 2013).
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-18-13-10-12(4-5-14(13)24-15(18)20)25(21,22)17-11-16(23-9-8-19)6-2-3-7-16/h4-5,10,17,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJNGJYHMGLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)OCCO)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)





